molecular formula C25H42O6 B13943718 (3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 344587-71-9

(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B13943718
CAS No.: 344587-71-9
M. Wt: 438.6 g/mol
InChI Key: OXOPRDREPFPSSD-DUFIUQJSSA-N
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Description

(3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic compound characterized by its unique structure, which includes multiple tetrahydro-2H-pyran-2-yloxy groups and a hexahydro-2H-cyclopenta[b]furan-2-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves multiple steps, including the formation of the tetrahydro-2H-pyran-2-yloxy groups and the cyclopenta[b]furan-2-ol core. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,4R,5R,6aS)-5-(tetrahydro-2H-pyran-2-yloxy)-4-((3S,E)-3-(tetrahydro-2H-pyran-2-yloxy)oct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ol include other cyclopenta[b]furan derivatives and compounds with tetrahydro-2H-pyran-2-yloxy groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

344587-71-9

Molecular Formula

C25H42O6

Molecular Weight

438.6 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-4-[(E,3S)-3-(oxan-2-yloxy)oct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C25H42O6/c1-2-3-4-9-18(29-24-10-5-7-14-27-24)12-13-19-20-16-23(26)30-22(20)17-21(19)31-25-11-6-8-15-28-25/h12-13,18-26H,2-11,14-17H2,1H3/b13-12+/t18-,19+,20+,21+,22-,23?,24?,25?/m0/s1

InChI Key

OXOPRDREPFPSSD-DUFIUQJSSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(O2)O)OC3CCCCO3)OC4CCCCO4

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1OC3CCCCO3)O)OC4CCCCO4

Origin of Product

United States

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